6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest due to its synthetic and pharmacological potential, making it a valuable compound in the field of drug discovery and medicinal chemistry .
Preparation Methods
The synthesis of 6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. One synthetic route involves the reduction of 2-azabicyclo[3.2.1]octadiene using lithium aluminum hydride (LiAlH4) followed by hydrogenation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often use reagents like LiAlH4 or sodium borohydride (NaBH4).
Scientific Research Applications
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: The compound’s pharmacological potential is being explored for the development of new drugs, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of bioactive molecules and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure provides rigidity, which is crucial for its binding to biological targets. It may act on receptors or enzymes, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:
8-azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have significant biological activities.
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound is used in early discovery research and has a similar bicyclic structure.
3-oxa-8-azabicyclo[3.2.1]octane hydrochloride: Another structurally related compound with applications in medicinal chemistry.
The uniqueness of this compound lies in its methoxy group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
6-methoxy-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-8-3-6-2-7(8)5-9-4-6;/h6-9H,2-5H2,1H3;1H |
InChI Key |
WBLXWNVRCYBQHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2CC1CNC2.Cl |
Origin of Product |
United States |
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